(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate
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Overview
Description
(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate is a synthetic compound belonging to the family of oxane ethers. This compound is characterized by its unique structure, which includes acetylated hydroxyl groups and an ethylsulfanyl substituent. It has been studied for its potential biological and chemical properties, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
It is structurally similar to auranofin, which is known to target proteins with thioredoxin-containing domains . These proteins play a crucial role in maintaining the redox balance within cells .
Mode of Action
The compound, like Auranofin, is proposed to be a pro-drug that delivers gold to dithiol groups, like those found in proteins that bear thioredoxin-containing domains . This interaction disrupts the redox balance within the cell, leading to an accumulation of reactive oxygen species (ROS) and causing oxidative stress .
Biochemical Pathways
Based on its similarity to auranofin, it can be inferred that it disrupts redox homeostasis, affecting pathways related to oxidative stress .
Result of Action
The result of the compound’s action is likely to be an increase in oxidative stress within the cell due to disruption of redox homeostasis . This can lead to cell damage and potentially cell death, which could explain its potential biological activity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate involves the reaction of 3,4,5-trihydroxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate with acetic anhydride in the presence of a catalyst such as sulfuric acid . This reaction typically occurs under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetyl groups, leading to the formation of hydroxyl derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted oxane ethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Research is ongoing to investigate its potential therapeutic effects and applications in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside
- 3,4,5-Trihydroxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate
Uniqueness
(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate is unique due to its specific combination of acetylated hydroxyl groups and an ethylsulfanyl substituent. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
IUPAC Name |
(3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl)methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNFVZQPWZMHIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50967078 |
Source
|
Record name | Ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50967078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52645-73-5 |
Source
|
Record name | NSC43886 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50967078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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